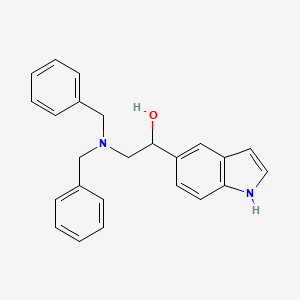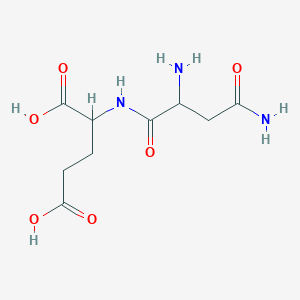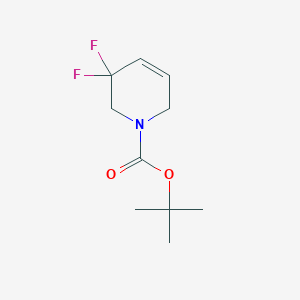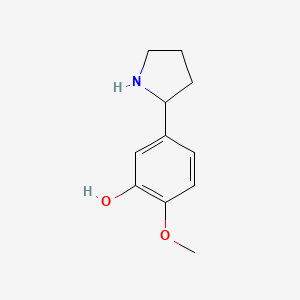
Methyl 4-chloroquinazoline-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloroquinazoline-5-carboxylate is an organic compound with the molecular formula C({10})H({7})ClN({2})O({2}) It is a derivative of quinazoline, a bicyclic compound that contains a benzene ring fused to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-chloroquinazoline-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-chloroanthranilic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate ester, which then cyclizes to form the quinazoline ring.
Starting Materials: 4-chloroanthranilic acid, methanol, thionyl chloride.
Reaction Conditions: The reaction is typically carried out under reflux conditions, with the temperature maintained around 60-80°C.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-chloroquinazoline-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinazoline-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or primary amines in solvents like ethanol or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})).
Major Products
Nucleophilic Substitution: Substituted quinazoline derivatives.
Oxidation: Quinazoline-5-carboxylic acid.
Reduction: Dihydroquinazoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, methyl 4-chloroquinazoline-5-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Quinazoline derivatives are known for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound serves as a precursor for the synthesis of these bioactive compounds.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its stability and reactivity make it suitable for various applications, including the formulation of specialty chemicals.
Mecanismo De Acción
The mechanism of action of methyl 4-chloroquinazoline-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinazoline ring system can bind to active sites, inhibiting or activating biological pathways. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,4-dichloroquinazoline-5-carboxylate: Another quinazoline derivative with two chlorine atoms, offering different reactivity and biological activity.
Quinazoline-5-carboxylic acid: The carboxylic acid form, which can be further modified to create various derivatives.
4-Chloroquinazoline: A simpler compound lacking the carboxylate group, used in different synthetic applications.
Uniqueness
Methyl 4-chloroquinazoline-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chlorine atom and a carboxylate ester group allows for versatile reactivity, making it a valuable intermediate in synthetic chemistry and drug development.
Propiedades
Fórmula molecular |
C10H7ClN2O2 |
|---|---|
Peso molecular |
222.63 g/mol |
Nombre IUPAC |
methyl 4-chloroquinazoline-5-carboxylate |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-10(14)6-3-2-4-7-8(6)9(11)13-5-12-7/h2-5H,1H3 |
Clave InChI |
KBQGZBRMHAHOFK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2C(=CC=C1)N=CN=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-([4-((2S)Pyrrolidin-2-YL)phenyl]sulfonyl)-4-chlorobenzene](/img/structure/B12097532.png)



![4-Chloro-7-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyriMidine](/img/structure/B12097562.png)
![3-(1H-imidazol-5-yl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoic acid](/img/structure/B12097565.png)


![2,4-Dichloro-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one](/img/structure/B12097593.png)
![2-[(Ethylsulfanyl)methyl]piperidine](/img/structure/B12097595.png)
